![molecular formula C36H38O6S2 B14000072 [7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 36439-71-1](/img/structure/B14000072.png)
[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is a complex organic compound characterized by its unique structure, which includes a norbornane core substituted with benzhydryl and sulfonyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornane derivatives with benzhydryl chloride and 4-methylphenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane involves its interaction with specific molecular targets. The benzhydryl and sulfonyloxymethyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with two benzene rings connected by a single methane.
Benzhydrol: Contains a benzhydryl group attached to a hydroxyl group.
Norbornane Derivatives: Various derivatives of norbornane with different substituents.
Uniqueness
7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is unique due to its combination of a norbornane core with benzhydryl and sulfonyloxymethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
36439-71-1 |
|---|---|
Molecular Formula |
C36H38O6S2 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
[7-benzhydryl-3-[(4-methylphenyl)sulfonyloxymethyl]-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H38O6S2/c1-25-13-17-29(18-14-25)43(37,38)41-23-33-31-21-22-32(34(33)24-42-44(39,40)30-19-15-26(2)16-20-30)36(31)35(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20,31-36H,21-24H2,1-2H3 |
InChI Key |
UEJXFJJWGFLXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
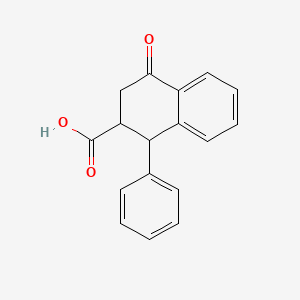
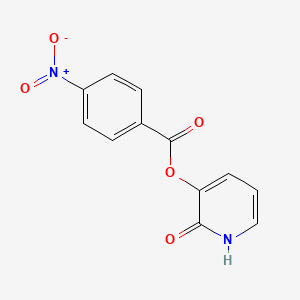
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
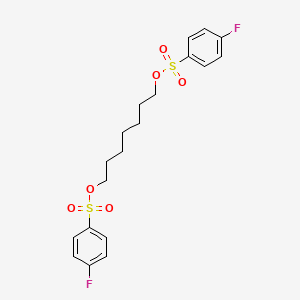

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
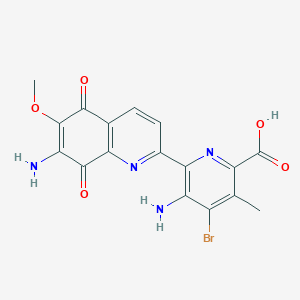
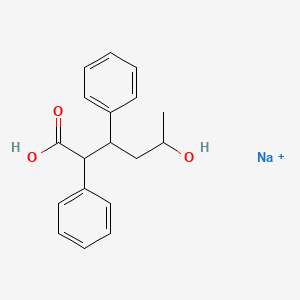
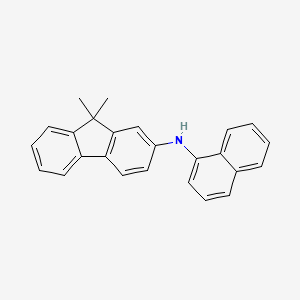

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
